N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide
Description
This compound features a 3,5-bis(trifluoromethyl)benzenecarboxamide core linked via an ethoxy group to a phenyl ring substituted with a 1H-1,2,4-triazole moiety. The ethoxy linker provides conformational flexibility, which may influence binding kinetics.
Properties
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N4O2/c20-18(21,22)13-7-12(8-14(9-13)19(23,24)25)17(30)28-15-1-3-16(4-2-15)31-6-5-29-11-26-10-27-29/h1-4,7-11H,5-6H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHMFLUVKSPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCCN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Ether Formation: The triazole-containing intermediate is then reacted with 4-hydroxyphenyl ether to form the desired ether linkage. This step usually requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Amide Formation: The final step involves coupling the ether intermediate with 3,5-bis(trifluoromethyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the triazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under appropriate conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, although these reactions typically require harsh conditions due to the electron-withdrawing nature of the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with modified trifluoromethyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide is studied for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the trifluoromethyl groups can enhance the compound’s metabolic stability and bioavailability.
Medicine
Medically, this compound is investigated for its potential therapeutic applications, including as an anticancer agent. The presence of the triazole ring and trifluoromethyl groups can contribute to its activity against various biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Key Structural Features of Analogs
The following compounds share structural motifs with the target molecule:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The trifluoromethyl groups in all compounds enhance membrane permeability. However, the target compound’s carboxamide may reduce logP compared to Selinexor’s hydrazide .
- Solubility: The ethoxy-phenyl group in the target compound likely improves aqueous solubility over bulkier substituents (e.g., morpholino in aprepitant derivatives) .
- Metabolic Stability : Triazole rings resist oxidative metabolism, but the ethoxy linker in the target compound may introduce vulnerability to esterase cleavage compared to rigid acrylohydrazides .
Biological Activity
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H24F6N4O2
- Molecular Weight : 420.44 g/mol
- CAS Number : 79746-01-3
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in the human body. Notably, it has been studied for its inhibitory effects on steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in androgen metabolism. The inhibition of this enzyme is crucial for conditions such as androgenetic alopecia and benign prostatic hyperplasia.
Inhibition of SRD5A1
Recent studies have demonstrated that this compound shows promising inhibitory activity against SRD5A1:
| Compound | IC50 (µM) | Ki (µM) | Cell Viability (%) |
|---|---|---|---|
| Compound 4 | 1.44 ± 0.13 | 2.382 | 88% at 1 µM |
The compound was able to inhibit dihydrotestosterone (DHT) production by up to 46% at a concentration of 1 µM while maintaining high cell viability . This suggests that the compound acts as a non-steroidal suppressor of DHT production.
Cytotoxicity Studies
Cytotoxicity was assessed using HaCaT cells (human keratinocyte cells), revealing that the compound exhibited low cytotoxicity with an IC50 value of 29.99 ± 8.69 µM. This indicates a favorable therapeutic window for potential applications in treating androgen-related disorders .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity:
- Triazole Moiety : The presence of the triazole ring is crucial for binding affinity and selectivity towards SRD5A1.
- Trifluoromethyl Groups : These groups enhance lipophilicity and metabolic stability, improving bioavailability.
Study on DHT Inhibition
In a recent study published in PMC, the compound was evaluated for its ability to inhibit DHT production in a controlled environment. The results indicated that treatment with the compound did not significantly alter the mRNA expression levels of SRD5A1 but did result in a notable decrease in protein expression at higher concentrations after extended exposure .
Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding interactions between the compound and SRD5A1. These studies confirmed the stability of the compound within the active site of the enzyme, supporting experimental findings regarding its inhibitory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
